7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C12H8ClN3O2S. This compound is known for its unique structural features, which include a pyrrolo[2,3-d]pyrimidine core substituted with benzenesulfonyl and chloro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to form the pyrrolo[2,3-d]pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes using advanced techniques such as microwave-assisted synthesis and continuous flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of cancer and inflammatory diseases.
Antiviral Agents: Derivatives of this compound have shown potential as antiviral agents against flaviviruses such as Zika and dengue.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell division and immune response regulation . The compound binds to the active site of JAK enzymes, preventing their activation and subsequent signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of various derivatives, including JAK inhibitors.
7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features.
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Uniqueness
7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to serve as a versatile building block for various bioactive compounds highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C18H12ClN3O2S |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
7-(benzenesulfonyl)-4-chloro-6-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H12ClN3O2S/c19-17-15-11-16(13-7-3-1-4-8-13)22(18(15)21-12-20-17)25(23,24)14-9-5-2-6-10-14/h1-12H |
InChI Key |
RBTRNZJHABCLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CN=C3Cl |
Origin of Product |
United States |
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